N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly referred to as DF-MBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DF-MBP is a small molecule that can selectively target specific proteins, making it a promising candidate for the development of drugs that can treat a variety of diseases.
Wirkmechanismus
DF-MBP works by selectively binding to specific proteins, known as bromodomains, which play a role in regulating gene expression. By inhibiting the activity of these proteins, DF-MBP can prevent the expression of genes that are involved in the development of various diseases.
Biochemical and Physiological Effects:
DF-MBP has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of specific proteins that are involved in the inflammatory response. DF-MBP has also been shown to have an effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DF-MBP is its selectivity for specific proteins, which makes it a promising candidate for the development of drugs with fewer side effects. However, one of the limitations of DF-MBP is its relatively low potency, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on DF-MBP. One area of focus is the development of more potent derivatives of DF-MBP that can be used in the treatment of various diseases. Another area of focus is the identification of specific proteins that are targeted by DF-MBP, which can provide insights into the underlying mechanisms of various diseases. Additionally, the use of DF-MBP in combination with other drugs is an area of active research, as it may enhance the efficacy of existing treatments.
Synthesemethoden
DF-MBP can be synthesized using a multi-step process that involves the reaction of 3,5-difluoroaniline with 4-bromo-2-fluorobiphenyl, followed by the reaction of the resulting intermediate with 2-bromo-2-phenylpropanoic acid. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
DF-MBP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can selectively target specific proteins that play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DF-MBP has also been studied for its potential use in the treatment of obesity and diabetes.
Eigenschaften
Produktname |
N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide |
---|---|
Molekularformel |
C21H16F3NO |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(3,5-difluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H16F3NO/c1-13(21(26)25-18-11-16(22)10-17(23)12-18)15-7-8-19(20(24)9-15)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26) |
InChI-Schlüssel |
LBUMKHQTDMIDBX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)F)F |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.